The study on the inhalation of iloprost in a murine model of asthma provides a promising outlook for its use in treating asthma. By targeting the lung DCs and modulating the immune response, iloprost could potentially serve as a novel therapeutic agent for asthma, particularly for patients who may not respond well to conventional therapies. The findings from this study suggest that clinical trials could be warranted to assess the effectiveness of inhaled iloprost in the management of asthma in humans1.
Iloprost has also been evaluated for its efficacy in treating Raynaud's phenomenon secondary to scleroderma. A review of several randomized trials involving 332 patients revealed that intravenous iloprost is effective in decreasing the frequency and severity of Raynaud's attacks and in preventing or healing digital ulcers. The beneficial effects of iloprost appear to be prolonged after the infusion. While oral iloprost may have less efficacy compared to its intravenous form, it still offers some therapeutic benefits. On the other hand, oral Cisaprost showed minimal or no efficacy in the treatment of Raynaud's phenomenon secondary to scleroderma2.
The synthesis of 5-cis Iloprost involves several key steps that utilize readily available starting materials. The process typically begins with the formation of a bicyclic intermediate, which undergoes various transformations to introduce the necessary functional groups and stereochemistry.
The molecular structure of 5-cis Iloprost features a complex arrangement that includes multiple chiral centers. The presence of these centers contributes significantly to its pharmacological activity.
5-cis Iloprost participates in various chemical reactions that are pivotal for its therapeutic effects.
The mechanism by which 5-cis Iloprost exerts its effects involves several pathways:
5-cis Iloprost exhibits several important physical and chemical properties:
5-cis Iloprost has significant applications in medical science:
5-cis Iloprost is defined by the cis (Z) configuration at the C5–C6 double bond within its pentenoic acid side chain. This geometric isomerism critically differentiates it from the predominant 5-trans (E) isomer in therapeutic Iloprost formulations, which is an approximately 1:1 mixture of 16-R and 16-S epimers at the C16 hydroxyl-bearing carbon [7]. The C5 double bond geometry significantly influences molecular topology, altering the spatial orientation of the ω-chain relative to the prostacyclin core (bicyclo[3.3.0]octane structure). This conformational change impacts receptor binding kinetics and metabolic susceptibility compared to the 5-trans isomer.
Table 1: Stereochemical Features of 5-cis Iloprost
Chiral Center/Geometric Element | Configuration | Biological Consequence |
---|---|---|
C5–C6 double bond | cis (Z) | Altered side chain orientation; potential metabolic stability |
C16 hydroxyl position | Mixture of R and S | Variable receptor affinity (16S is more bioactive) |
C11–C12 bond (cyclopentane ring) | trans-fused bicyclic | Core prostacyclin scaffold required for activity |
5-cis Iloprost belongs to the second generation of stable prostacyclin (PGI₂) analogs. Its molecular design addresses two critical limitations of native PGI₂ and early analogs like carbaprostacyclin:
Characterization of 5-cis Iloprost relies on advanced spectroscopic techniques:
¹H NMR: Olefinic protons H5 and H6 display characteristic coupling constants (J5,6 ≈ 10–12 Hz for cis) and chemical shifts (δ 5.4–6.0 ppm). The C16 methyl group resonates as a doublet near δ 1.1 ppm (J ≈ 7 Hz) [10].
Mass Spectrometry (MS):Electron ionization (EI-MS) yields diagnostic fragments:
Key fragments: m/z 342 [M–H₂O]⁺, m/z 317 [M–C₃H₇]⁺ (cleavage of ω-chain), m/z 271 [bicyclic core + side chain]⁺ [5].
Infrared Spectroscopy (IR):Strong absorptions confirm functional groups:
5-cis Iloprost exhibits enhanced stability over native PGI₂ but remains susceptible to specific degradation mechanisms:
Hydrolytic Degradation:The enol ether linkage undergoes acid-catalyzed hydrolysis, forming 6-oxo-prostaglandin F₁α derivatives. This process is slower in 5-cis Iloprost than in PGI₂ due to steric protection from the cis ω-chain but remains a primary degradation route in aqueous media [1].
Oxidative Metabolism:In vivo, β-oxidation of the α-chain is the dominant metabolic pathway, producing tetranor-iloprost metabolites excreted renally. The 5-cis isomer may exhibit altered susceptibility to hepatic cytochrome P450 enzymes compared to the trans isomer due to its shielded geometry [1] [6].
Photoisomerization:Exposure to UV light induces cis-trans isomerization at the C5–C6 bond. This reversible process can generate mixtures of isomers, potentially altering pharmacological activity [10].
Table 2: Key Stability Parameters of 5-cis Iloprost
Degradation Pathway | Conditions Promoting Degradation | Primary Degradants | Mitigation Strategy |
---|---|---|---|
Acid-Catalyzed Hydrolysis | pH < 5.0; elevated temperature | 6-oxo-PGF₁α analogs | Buffered formulations (pH 6–8) |
β-Oxidation | Hepatic metabolism | Tetranor-iloprost dicarboxylic acid | Structural modification at α-chain |
Photoisomerization | UV light (λ = 250–350 nm) | 5-trans-Iloprost | Light-protected storage |
The cis configuration at C5 may confer greater metabolic stability than the trans isomer by hindering enzymatic access to the α-chain, though experimental validation specific to 5-cis Iloprost is lacking in the current literature [6] [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1